5-Bromo-3-iodopyrazin-2-amine

説明

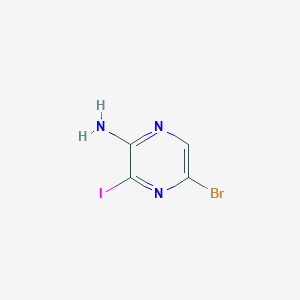

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSENCWHIBZDGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858684 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062608-42-7 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Iodopyrazin 2 Amine and Its Analogs

Direct Halogenation Strategies

The introduction of halogen atoms onto the 2-aminopyrazine scaffold is a foundational step. The electronic nature of the pyrazine (B50134) ring, combined with the activating effect of the amino group, dictates the position and feasibility of electrophilic halogenation.

Regioselective Bromination Approaches

The bromination of 2-aminopyrazine can be controlled to yield mono- or di-substituted products with high regioselectivity. The use of N-bromosuccinimide (NBS) is a well-established method for this transformation. thieme.denih.gov Research has shown that acetonitrile is an effective solvent for this reaction, and microwave assistance can significantly reduce reaction times. thieme.dethieme-connect.com

The initial bromination of 2-aminopyrazine preferentially occurs at the C5 position, which is para to the activating amino group. By carefully controlling the stoichiometry of NBS, one can favor the formation of 2-amino-5-bromopyrazine. Using an excess of the brominating agent leads to the formation of the dibrominated product, 2-amino-3,5-dibromopyrazine. thieme.de This selectivity makes NBS a valuable reagent for the controlled synthesis of brominated pyrazine intermediates. nih.gov

| Starting Material | Reagent (Equivalents) | Solvent | Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 2-Aminopyrazine | NBS (1.1 eq) | Acetonitrile | Microwave | 2-Amino-5-bromopyrazine | Excellent | thieme.de |

| 2-Aminopyrazine | NBS (2.2 eq) | Acetonitrile | Microwave | 2-Amino-3,5-dibromopyrazine | Excellent | thieme.de |

| 2-Aminopyridine | NBS (~1.0 eq) | Acetone | 10°C to RT | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

Selective Iodination Protocols

Direct iodination of the 2-aminopyrazine ring is generally more challenging and results in lower yields compared to bromination. researchgate.net Reagents such as N-iodosuccinimide (NIS) have been employed for this purpose. thieme-connect.com The lower reactivity of iodine requires specific conditions, and often catalytic amounts of an acid like trifluoroacetic acid (TFA) are used to activate NIS for the iodination of various aromatic compounds. researchgate.netorganic-chemistry.org

For less reactive substrates, achieving efficient iodination can be difficult, and reactions may fail to proceed or provide complex mixtures. nih.gov This underscores the challenges in devising selective iodination protocols for electron-deficient heterocyclic systems like pyrazine.

Sequential Halogenation Procedures

To synthesize asymmetrically dihalogenated compounds like 5-Bromo-3-iodopyrazin-2-amine, a sequential approach is necessary. This involves the introduction of one halogen followed by the other in a controlled, stepwise manner. The order of these steps is crucial for the success of the synthesis.

The most logical and commonly employed route for synthesizing compounds like 2-amino-5-bromo-3-iodopyridine, a structural analog of the target pyrazine, begins with bromination. ijssst.inforesearchgate.net This strategy leverages the high yield and regioselectivity of the initial bromination step.

The synthesis would proceed as follows:

Regioselective Bromination : 2-Aminopyrazine is first brominated using NBS to produce 2-amino-5-bromopyrazine in high yield. ijssst.info

Iodination : The resulting 2-amino-5-bromopyrazine is then subjected to iodination. A common method for this second step on the analogous pyridine (B92270) system involves using potassium iodate (KIO3) and potassium iodide (KI) in an acidic medium, such as sulfuric acid. ijssst.infogoogle.com This procedure has been shown to effectively introduce an iodine atom at the C3 position, yielding the desired 2-amino-5-bromo-3-iodopyridine with a reported yield of 73.7%. ijssst.info

This sequence is advantageous because the first, highly efficient bromination step provides a clean starting material for the more challenging iodination reaction.

An alternative, though less explored, pathway would involve introducing the iodine atom first, followed by bromination. This approach is hampered by the typically lower yields and less straightforward nature of the initial iodination of 2-aminopyrazine. researchgate.net Subsequent bromination of the resulting 2-amino-iodopyrazine intermediate would then be required to furnish the final product. Given the challenges associated with the initial iodination, this route is generally considered less efficient.

Cross-Coupling Reactions in Pyrazine Synthesis

Halogenated pyrazines, including this compound, are exceptionally valuable as substrates for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex pyrazine analogs. The differential reactivity of the C-I and C-Br bonds can also be exploited for sequential, selective couplings. nih.gov

Prominent cross-coupling methodologies used in pyrazine synthesis include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples organoboron compounds with organohalides. wikipedia.org It is widely used for functionalizing halogenated pyrazines with aryl and heteroaryl groups and is tolerant of many functional groups, including primary amines. rsc.orgacs.org

Stille Coupling : The Stille reaction involves the coupling of organotin compounds with organohalides, catalyzed by palladium. libretexts.orgwikipedia.org It is a versatile tool for C-C bond formation on the pyrazine core, allowing coupling with aryl, acyl, and vinyl partners. rsc.orgacs.org

Negishi Coupling : This reaction utilizes organozinc reagents to couple with organohalides, catalyzed by either palladium or nickel complexes. wikipedia.org Negishi coupling is particularly effective for creating C-C bonds and has been successfully applied to synthesize various substituted pyrazines. rsc.orgthieme-connect.com

These reactions underscore the synthetic utility of halogenated pyrazines as key building blocks. The presence of two different halogen atoms in this compound allows for potential stepwise functionalization, further enhancing its value in constructing complex molecular architectures. nih.gov

| Reaction Name | Catalyst | Nucleophile | Electrophile | Bond Formed | Citation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Organoboron (e.g., Ar-B(OH)₂) | Halogenated Pyrazine | C-C (Aryl-Aryl) | wikipedia.orgrsc.org |

| Stille | Palladium | Organostannane (e.g., Ar-SnBu₃) | Halogenated Pyrazine | C-C (Aryl-Aryl, Aryl-Acyl) | rsc.orgwikipedia.org |

| Negishi | Palladium or Nickel | Organozinc (e.g., Ar-ZnCl) | Halogenated Pyrazine | C-C (Aryl-Aryl, Alkyl-Aryl) | rsc.orgwikipedia.orgthieme-connect.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comnih.gov For substrates like this compound, the reactivity of the C-X bond (where X is a halogen) in the key oxidative addition step typically follows the order C–I > C–Br > C–Cl. This predictable reactivity allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is one of the most widely used palladium-catalyzed reactions due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters. mdpi.comnih.gov

In the context of this compound analogs, the Suzuki-Miyaura coupling can be selectively performed at the C-3 position (iodo) under carefully controlled conditions. This reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a base and a suitable solvent system. The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphine ligands often enhance catalyst performance. nih.gov For instance, twofold Suzuki couplings of 2-amino-5-bromopyrazine with arylene diboronic acid derivatives have been shown to proceed in good yields, demonstrating the applicability of this methodology to amino-substituted halopyrazines. rsc.org Studies on related halogenated heterocycles have shown that bromo and chloro derivatives can be superior to iodo-derivatives in some cases to reduce the propensity for dehalogenation side reactions. researchgate.netsemanticscholar.org

A typical Suzuki-Miyaura reaction on a halo-aminopyrazine analog would involve the reaction of the halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated N-Heterocycles

| Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Bromo aminopyrazole | Styryl boronic acid | XPhos Pd G2 (2) | K₂CO₃ | EtOH/H₂O | 120 (µW) | Good |

| 3,5-Dibromo-2-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 80 | 82 |

This table presents data compiled from studies on analogous compounds to illustrate typical reaction parameters. mdpi.comnih.govresearchgate.net

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Nickel and palladium are the most common catalysts. rsc.orgwikipedia.org

For pyrazine derivatives, the Negishi reaction provides a versatile tool for functionalization. Halogenated pyrazines can serve as either the electrophilic or, after metalation to form an organozinc species, the nucleophilic coupling partner. rsc.org For example, various dichloropyrazines have undergone direct metalation followed by Negishi cross-coupling with iodobenzenes to give the coupled products in good yields. rsc.org This demonstrates the feasibility of applying this methodology to this compound, where the organozinc reagent could be coupled selectively at either the iodo or bromo position, depending on the reaction conditions.

Table 2: Examples of Negishi Coupling in Pyrazine Chemistry

| Pyrazine Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) |

| Dichloropyrazine | Iodobenzene | Pd(dba)₂ | Metalation with TMPZnCl·LiCl, then coupling | Arylated Pyrazine | Good |

| Pyrazine Triflates | Alkyl/Aryl-zinc halides | Ni(dppe)Cl₂ | THF, room temp. | 5-Alkyl/Aryl-pyrazines | 62-85 |

This table is based on reported Negishi couplings for various pyrazine derivatives. rsc.org

Utilizing this compound as a Precursor in Diverse Cross-Couplings

The primary synthetic value of this compound lies in its capacity for selective, sequential cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for a stepwise functionalization strategy. A coupling reaction, such as a Suzuki or Negishi reaction, can be performed first at the C-3 (iodo) position under conditions mild enough not to disturb the C-5 (bromo) position.

Once the first coupling is achieved, the resulting 5-bromo-3-substituted-pyrazin-2-amine becomes the substrate for a second coupling reaction. This second transformation can introduce a different functional group at the C-5 position. A wide variety of cross-coupling reactions can be employed for the second step, including but not limited to:

Suzuki-Miyaura Coupling: To introduce a second aryl or vinyl group.

Sonogashira Coupling: To install an alkyne moiety.

Buchwald-Hartwig Amination: To form a C-N bond with a primary or secondary amine. nih.govsemanticscholar.org

Stille Coupling: To introduce groups via an organotin reagent.

This stepwise approach provides a powerful and flexible route to complex, unsymmetrically substituted 2-aminopyrazine derivatives that would be difficult to access through other methods.

Table 3: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling

| Bond Type | Relative Rate of Oxidative Addition |

| C-I | ~10³ |

| C-Br | 1 |

| C-Cl | ~10⁻³ |

| C-OTf | ~10⁴ |

This table shows the generalized relative rates, which can be influenced by specific substrates and reaction conditions.

Optimization of Synthetic Routes

Optimizing the synthesis of this compound and its subsequent transformations is critical for achieving high efficiency, purity, and scalability. Key areas of focus include maximizing reaction yields and selectivity while minimizing the formation of undesirable by-products.

Strategies for Enhancing Reaction Yields and Selectivity

The yield and selectivity of synthetic steps, particularly palladium-catalyzed cross-coupling reactions, are highly dependent on several interconnected parameters.

Catalyst and Ligand Selection: Modern palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos) have revolutionized cross-coupling chemistry. nih.gov These systems often exhibit higher catalytic activity and stability, allowing for lower catalyst loadings and reactions at lower temperatures, which can improve selectivity and functional group tolerance. organic-chemistry.org

Base and Solvent: The choice of base and solvent is crucial. The base not only facilitates the transmetalation step (in Suzuki reactions) or acts as a terminal base but also influences catalyst stability and side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides. The solvent system (e.g., toluene, dioxane, THF, often with water in Suzuki couplings) must solubilize the reactants and be compatible with the catalyst and intermediates. nih.gov

Temperature and Reaction Time: Careful control of temperature is essential. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and by-product formation. Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for quenching at the optimal time to maximize the yield of the desired product and prevent degradation. nih.gov

Table 4: Effect of Parameter Variation on Cross-Coupling Yield (Illustrative)

| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) |

| Ligand | PPh₃ | 45 | XPhos | 95 |

| Base | Na₂CO₃ | 60 | K₃PO₄ | 92 |

| Solvent | Toluene | 75 | Dioxane/H₂O | 90 |

| Temperature | 80 °C | 88 | 110 °C | 70 (decomposition) |

This is a generalized, illustrative table demonstrating how changing a single parameter can significantly impact reaction outcomes.

Control of By-product Formation

Minimizing by-products is a central challenge in the synthesis and use of polyhalogenated heterocycles.

Halogenation Step: During the initial synthesis of this compound or its precursors, over-halogenation is a common issue. For instance, in the bromination of 2-aminopyridine derivatives, the formation of di-bromo species is a potential side reaction. ijssst.infogoogle.com Strategies to control this include using the precise stoichiometric amount of the halogenating agent (e.g., N-Bromosuccinimide - NBS), slow, dropwise addition of the reagent, and maintaining a low reaction temperature to control reactivity. google.comresearchgate.net

Cross-Coupling Reactions: In cross-coupling reactions, common by-products arise from side reactions such as:

Dehalogenation (Proto-dehalogenation): The halogen atom is replaced by a hydrogen atom. This is more common with more reactive C-I bonds and can be influenced by the solvent, base, and impurities. researchgate.net

Homo-coupling: Two molecules of the organometallic reagent (e.g., boronic acid) couple to form a symmetrical biaryl. This can be minimized by using the appropriate catalyst/ligand system and controlling the rate of addition of reagents.

Loss of Selectivity: Coupling at the less reactive C-Br site can occur if the reaction conditions (e.g., high temperature, prolonged reaction time) are too harsh.

Careful optimization of the reaction parameters outlined in section 2.3.1 is the primary strategy for mitigating these unwanted side reactions and ensuring the clean formation of the desired product.

Scalability Considerations in Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound and its analogs from a laboratory setting to industrial-scale production introduces significant challenges related to safety, cost-effectiveness, and process efficiency. While specific large-scale synthesis data for this compound is not extensively detailed in public literature, analysis of structurally similar compounds, such as halogenated pyrazines and aminopyridines, provides insight into the key scalability hurdles.

In laboratory synthesis, the focus is often on yield and purity, with less emphasis on reagent cost, reaction time, and operational complexity. However, for industrial production, these factors are paramount. For instance, a common issue in the synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine is the formation of by-products, such as di-halogenated impurities (e.g., 2-amino-3,5-dibromopyridine), which require difficult separation processes like column chromatography. ijssst.infogoogle.com This method is often impractical and not cost-effective for large quantities, necessitating the development of alternative purification methods like recrystallization suitable for industrial application. google.com

Key factors that must be optimized for scaling up synthesis include:

Reagent Selection and Stoichiometry: Minimizing the use of expensive or hazardous reagents is crucial. For example, in the bromination step of analogous syntheses, precise control over the molar ratio of the substrate to the brominating agent (like N-bromosuccinimide, NBS) can significantly inhibit the formation of unwanted di-bromo by-products. google.com

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure safety and maximize yield. The use of continuous flow reactors, as opposed to batch reactors, can offer better heat transfer and control over reaction parameters, which is particularly important for managing potentially energetic intermediates in pyrazine synthesis. acs.orgfigshare.com This approach has been successfully applied to produce key pyrazine intermediates on a multi-kilogram scale. figshare.com

Process Safety: The formation of highly energetic, nitrogen-rich intermediates can pose significant safety risks at a large scale. acs.org Engineering solutions, such as the use of continuous stirred-tank reactors (CSTRs), can mitigate these risks by controlling the accumulation of such intermediates. figshare.com

Work-up and Isolation: Procedures must be simplified for large-scale operations. For example, replacing multi-step extractions and chromatographic purification with direct precipitation and recrystallization can make the process more economically viable. ijssst.infogoogle.com The feasibility of recycling unreacted starting materials from filtrates has also been verified as a commercially viable strategy for large-scale production of related intermediates. ijssst.inforesearchgate.net

The development of a scalable process often involves a trade-off between yield, purity, and cost. A process that is efficient in the lab may need considerable modification to be suitable for industrial manufacturing, focusing on robustness, safety, and economic viability.

Purification Techniques and Analytical Validation for Synthetic Products

Ensuring the purity and verifying the identity of this compound and its analogs are critical steps that rely on robust purification and analytical methods. The choice of technique is often dictated by the scale of the synthesis and the nature of the impurities.

Purification Techniques

For halogenated pyrazines and similar heterocyclic compounds, a variety of purification methods are employed.

Recrystallization: This is a preferred method for large-scale purification due to its simplicity and cost-effectiveness. The choice of solvent is critical for obtaining high purity and yield. For the related compound 2-amino-3-iodo-5-bromopyridine, recrystallization from an 85% alcohol solution has been shown to be effective. ijssst.info

Column Chromatography: While highly effective for separating complex mixtures and isolating pure compounds at the laboratory scale, traditional column chromatography is often considered too cumbersome and expensive for industrial production. google.com It is commonly used during process development to identify and characterize impurities. ijssst.info Techniques like flash chromatography using silica gel with a mobile phase of a hydrocarbon solvent (like hexane) and ethyl acetate are typical for purifying pyrazine derivatives. ablelab.eu The use of silica with a higher surface area can improve the separation of chemically similar pyrazines. ablelab.eu

Liquid-Liquid Extraction (LLE): This technique is used to remove impurities by partitioning the compound of interest and impurities between two immiscible liquid phases. Multiple extractions may be necessary to effectively isolate pyrazines from aqueous reaction mixtures using solvents like ethyl acetate, hexane, or methyl-t-butyl ether (MTBE). nih.govoup.com

Distillation: For volatile pyrazines, distillation can be an effective method for isolation, leaving non-volatile impurities behind. nih.govresearchgate.net

| Technique | Typical Application | Advantages | Disadvantages | Reference Example |

|---|---|---|---|---|

| Recrystallization | Large-scale industrial purification | Cost-effective, simple, scalable | Requires suitable solvent, potential for product loss | Purification of 2-amino-5-bromo-3-iodopyridine using 85% alcohol. ijssst.info |

| Column Chromatography | Laboratory-scale purification and impurity isolation | High separation efficiency for complex mixtures | Not easily scalable, high solvent consumption, costly | Separation of pyrazine derivatives using silica gel. ablelab.eu |

| Liquid-Liquid Extraction | Initial work-up and removal of water-soluble impurities | Simple, effective for initial cleanup | Requires multiple steps, can be solvent-intensive | Extraction of pyrazines from aqueous solution using MTBE or ethyl acetate. nih.gov |

| Distillation | Purification of volatile compounds | Effective for thermally stable, volatile products | Not suitable for non-volatile or thermally sensitive compounds | Isolation of volatile pyrazines from reaction mixtures. researchgate.net |

Analytical Validation

A suite of analytical methods is used to confirm the structure, identity, and purity of the synthesized product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final product. For 2-amino-5-bromo-3-iodopyridine, a purity of over 98% has been confirmed using a C18 column with a mobile phase of acetonitrile and water. ijssst.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the correct arrangement of substituents on the pyrazine or pyridine ring. ijssst.info

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound and to identify impurities. ijssst.info

Melting Point Analysis: The melting point of a crystalline solid is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. acs.org

| Analytical Method | Purpose | Typical Data Obtained |

|---|---|---|

| HPLC | Purity Assessment | Purity percentage (e.g., >98.5%). ijssst.info |

| ¹H NMR | Structural Confirmation | Chemical shifts (δ), coupling constants (J), confirming proton positions. ijssst.info |

| ¹³C NMR | Structural Elucidation | Chemical shifts (δ) for each carbon atom in the molecule. |

| LCMS / GC-MS | Molecular Weight Confirmation & Impurity ID | Mass-to-charge ratio (m/z) corresponding to the molecular ion. ijssst.info |

| Melting Point | Purity Indication | A sharp and specific temperature range for melting. acs.org |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Iodopyrazin 2 Amine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine (B50134) ring facilitates nucleophilic aromatic substitution, particularly at the carbon atoms bearing the halogen substituents.

Selective Replacement of Halogen Substituents

The presence of two different halogens, iodine and bromine, on the pyrazine ring opens the possibility for selective substitution reactions. Generally, the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the sequential and site-selective introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the derivatization of 5-Bromo-3-iodopyrazin-2-amine. By carefully controlling the reaction conditions, it is often possible to selectively substitute the iodine atom while leaving the bromine atom intact. This allows for subsequent functionalization at the bromine position in a later step.

Table 1: Predicted Selective Cross-Coupling Reactions at the C3-Iodo Position

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Predicted Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 5-Bromo-3-arylpyrazin-2-amine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 5-Bromo-3-(alkynyl)pyrazin-2-amine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., Xantphos), base | 5-Bromo-N³-substituted-pyrazine-2,3-diamine |

Note: The data in this table is representative and based on the general reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions.

Reactivity of the Amino Group

The amino group at the C2 position of the pyrazine ring can also participate in nucleophilic substitution reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation can be useful for protecting the amino group during subsequent reactions or for introducing further functional diversity.

Electrophilic Substitution Reactions

The pyrazine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence of the strongly activating amino group at the C2 position can increase the electron density of the ring, potentially allowing for electrophilic substitution reactions to occur. The amino group is a powerful ortho- and para-director in aromatic systems. In the case of this compound, the positions ortho and para to the amino group are already substituted. Therefore, direct electrophilic substitution on the pyrazine ring is expected to be challenging and may require harsh reaction conditions.

Formation of Poly-functionalized Pyrazines

The sequential and selective substitution of the halogen atoms is a key strategy for the synthesis of poly-functionalized pyrazines from this compound. A typical synthetic route would involve the initial selective reaction at the more reactive iodine position, followed by a second cross-coupling reaction at the bromine position. This stepwise approach allows for the controlled introduction of two different functional groups onto the pyrazine core.

Table 2: Hypothetical Pathway for the Synthesis of a Trisubstituted Pyrazine

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-3-phenylpyrazin-2-amine |

| 2 | 5-Bromo-3-phenylpyrazin-2-amine | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-((Trimethylsilyl)ethynyl)-3-phenylpyrazin-2-amine |

Note: This table illustrates a potential synthetic sequence based on established cross-coupling methodologies.

Advanced Synthetic Transformations Leading to Complex Architectures

Condensation Reactions

The amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). Furthermore, vicinal diamines are precursors to a variety of fused heterocyclic systems. While this compound is not a diamine itself, derivatization of the halogen positions to introduce a second amino group can open pathways to such condensation reactions, leading to the formation of fused pyrazine ring systems like pteridines or other complex heterocyclic architectures. For example, a Buchwald-Hartwig amination at the C3 position would yield a 2,3-diaminopyrazine (B78566) derivative, which could then undergo condensation with a 1,2-dicarbonyl compound to form a fused heterocyclic system.

Cyclization Reactions

The presence of an amino group ortho to a halogen atom makes this compound a prime candidate for intramolecular cyclization reactions to form fused pyrazine derivatives. These reactions typically proceed by nucleophilic substitution of the halogen by a suitably positioned nucleophile, which can be introduced by modifying the amino group.

One of the most common cyclization strategies for 2-aminopyrazines involves their conversion into fused five-membered heterocyclic rings, such as imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines. These fused systems are of significant interest due to their prevalence in pharmacologically active compounds.

Synthesis of Imidazo[1,2-a]pyrazines:

The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives can be achieved through the condensation of 2-aminopyrazines with α-halocarbonyl compounds. This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the pyrazine ring, followed by intramolecular cyclization and dehydration. For this compound, this would involve reaction with an α-haloketone, α-haloaldehyde, or α-haloester. A general scheme for this type of reaction is the three-component condensation of an aminopyrazine, an aldehyde, and an isonitrile, which has been shown to produce 3-amino-imidazo[1,2-a]pyrazines. thieme-connect.com An iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide also yields imidazo[1,2-a]pyrazine derivatives. rsc.org

| Reactants | Reagents/Catalyst | Product | Reference |

| 2-Aminopyrazine, Aldehyde, Isonitrile | --- | 3-Amino-imidazo[1,2-a]pyrazine | thieme-connect.com |

| 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine derivative | rsc.org |

| 2-Aminopyrazines, α-Halogenocarbonyl compounds | --- | Imidazo[1,2-a]pyrazine derivatives | nih.gov |

Synthesis of Triazolo[4,3-a]pyrazines:

Another important class of fused pyrazines are the triazolo[4,3-a]pyrazines. These are typically synthesized from 2-hydrazinopyrazines. Therefore, the initial step would be the conversion of the 2-amino group of this compound into a hydrazine (B178648) moiety. This can be achieved through diazotization followed by reduction. The resulting 2-hydrazinopyrazine can then undergo cyclization with various one-carbon synthons. For instance, reaction with trifluoroacetic anhydride (B1165640) can yield 3-(trifluoromethyl)- thieme-connect.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine. nih.gov Alternatively, cyclization can be achieved with orthoesters or carboxylic acids and their derivatives. nih.gov

| Precursor | Reagents | Product | Reference |

| 2-Hydrazinopyrazine | Trifluoroacetic anhydride | 3-(Trifluoromethyl)- thieme-connect.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine | nih.gov |

| 2-Hydrazinopyrazine | Orthoesters/Carboxylic acids | thieme-connect.comnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrazine derivatives | nih.gov |

Intramolecular Cyclization via Ullmann Condensation:

The Ullmann condensation provides another potential route for intramolecular cyclization. This copper-catalyzed reaction typically forms carbon-heteroatom bonds. wikipedia.org If the amino group of this compound is acylated with a molecule containing an aryl halide, an intramolecular Ullmann condensation could lead to the formation of a larger ring system fused to the pyrazine core. Microwave-promoted Ullmann condensation has been shown to be an efficient method for the synthesis of fused quinazolinones from 2-aminopyridines and 2-chlorobenzoic acids. researchgate.net A similar strategy could potentially be applied to this compound.

| Reactants | Conditions | Product | Reference |

| 2-Aminopyridines, 2-Chlorobenzoic acids | Microwave irradiation, Dry media | 11H-Pyrido[2,1-b]quinazolin-11-ones | researchgate.net |

Rearrangement Reactions

Rearrangement reactions of the pyrazine ring itself are less common compared to cyclization reactions of its derivatives. However, certain types of rearrangements known in other heterocyclic systems could potentially be applicable to substituted pyrazines like this compound, leading to isomeric products or entirely new heterocyclic scaffolds.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-known isomerization of N-heterocycles, particularly in triazole and pyrimidine (B1678525) chemistry, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening/ring-closing mechanism. While there is a lack of specific examples for the Dimroth rearrangement in the pyrazine series in the searched literature, it is conceivable that fused pyrazine systems derived from this compound, such as the triazolo[4,3-a]pyrazines mentioned earlier, could potentially undergo such a rearrangement to the thermodynamically more stable thieme-connect.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine isomers. The presence of substituents and the reaction conditions would be critical factors in determining the feasibility and outcome of such a rearrangement. benthamscience.comresearchgate.net

| Heterocyclic System | Conditions | Rearranged Product | Reference |

| 1,2,3-Triazoles | Boiling pyridine (B92270) | Isomeric 1,2,3-Triazole | wikipedia.org |

| Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Acidic or Basic | 1,2,4-Triazolo[1,5-c]pyrimidine isomers | benthamscience.com |

Cornforth Rearrangement:

The Cornforth rearrangement is another classical rearrangement reaction, primarily observed in oxazole (B20620) chemistry, involving the thermal rearrangement of a 4-acyloxazole to an isomeric oxazole. wikipedia.org The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure. Although this rearrangement is characteristic of oxazoles, the underlying principle of a thermal electrocyclic ring-opening followed by recyclization could potentially be envisioned for a suitably substituted pyrazine derivative under specific conditions. However, there are no direct analogies reported in the literature for pyrazine systems.

| Starting Material | Conditions | Product | Reference |

| 4-Acyloxazole | Thermal | Isomeric oxazole | wikipedia.org |

Due to the lack of specific experimental data for this compound, the discussion of its rearrangement reactions remains speculative and is based on analogies with other heterocyclic systems. Further research is needed to explore these potential transformation pathways.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for unequivocally determining the three-dimensional structure of a molecule in the solid state. Such a study on 5-Bromo-3-iodopyrazin-2-amine would provide critical insights into its atomic arrangement and packing in a crystal lattice.

Elucidation of Molecular Geometry and Conformation

Analysis of X-ray diffraction data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planarity of the pyrazine (B50134) ring and determine the exact orientation of the amino, bromo, and iodo substituents relative to the ring. Key parameters would include the C-Br, C-I, and C-N bond lengths, which are influenced by the electronic effects of the pyrazine ring and the other substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of the amino group suggests the potential for intermolecular hydrogen bonding, where the amine protons act as donors and the pyrazine nitrogen atoms act as acceptors. A crystallographic study would identify these hydrogen bonds (e.g., N-H···N) and other weaker interactions, such as halogen bonds (e.g., I···N or Br···N) or π-π stacking between pyrazine rings. Understanding these interactions is crucial for predicting the material's physical properties.

Crystalline Packing and Supramolecular Assembly

This subsection would describe how individual molecules of this compound arrange themselves in the crystal. The analysis would detail the formation of supramolecular structures, such as chains, sheets, or three-dimensional networks, stabilized by the intermolecular forces identified. The unit cell parameters and space group, derived from the diffraction data, would provide a complete picture of the crystalline architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the amine protons (-NH₂) and the lone aromatic proton on the pyrazine ring. The chemical shift (δ) of the aromatic proton would be influenced by the deshielding effects of the adjacent nitrogen atoms and the halogen substituents. The amine protons would likely appear as a broader signal, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | Data not available | Singlet (s) |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide signals for each of the four unique carbon atoms in the pyrazine ring. The chemical shifts would be highly dependent on the attached substituent (amino, bromo, iodo, or hydrogen) and their position on the heterocyclic ring. The carbon atom bonded to the iodine would likely be observed at a relatively low field, while the carbon bonded to the amino group would be shifted upfield.

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-NH₂) | Data not available |

| C-3 (C-I) | Data not available |

| C-5 (C-Br) | Data not available |

Without experimental data, any further discussion would be speculative. The scientific community would benefit from future studies that characterize the structural and spectroscopic properties of this compound, which would enable a more complete understanding of its chemical nature and potential applications.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₄H₃BrIN₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is influenced by the stability of the resulting fragments. The presence of bromine and iodine isotopes (79Br/81Br and 127I) would lead to a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The relative abundance of the M+2 peak for a compound with one bromine atom is approximately 97.3% of the M peak.

Key fragmentation pathways for this molecule would likely involve:

Loss of halogens: The initial fragmentation may involve the loss of an iodine radical (I•) or a bromine radical (Br•), as carbon-halogen bonds are often weaker than other bonds in the molecule.

Loss of small molecules: Subsequent fragmentation could involve the elimination of small, stable neutral molecules such as HCN or N₂ from the pyrazine ring.

Amine group fragmentation: The amino group can also influence the fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

| 299/301 | [M]⁺ (Molecular ion) | Isotopic pattern due to 79Br and 81Br |

| 172/174 | [M - I]⁺ | Loss of an iodine radical |

| 220 | [M - Br]⁺ | Loss of a bromine radical |

| 143/145 | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 193 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide |

This table contains predicted fragmentation patterns based on general principles of mass spectrometry, as specific experimental data is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, key expected absorptions would include N-H stretching vibrations from the primary amine, C-N stretching vibrations, and aromatic C-C and C-H stretching and bending modes. The presence of heavy atoms like bromine and iodine will also give rise to vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-I stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic Ring | C-H In-plane Bend | 1000 - 1300 | Medium |

| Aromatic Ring | C-H Out-of-plane Bend | 675 - 900 | Strong |

| Carbon-Halogen | C-I Stretch | 500 - 600 | Medium to Strong |

| Carbon-Halogen | C-Br Stretch | 600 - 700 | Medium to Strong |

This table provides expected ranges for vibrational frequencies based on characteristic group frequencies, as specific experimental data for this compound is not publicly available.

Medicinal Chemistry and Biological Activity Investigations

5-Bromo-3-iodopyrazin-2-amine as a Core Scaffold for Bioactive Molecules

There is no readily available scientific literature that explicitly describes the use of this compound as a core scaffold for the synthesis of bioactive molecules. While the structurally similar compound, 2-amino-5-bromo-3-iodopyridine, is a known intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors, CRAC inhibitors, and FabI inhibitors, the same has not been documented for its pyrazine (B50134) analogue. google.comijssst.info

Exploration of Potential Biological Activities

Detailed investigations into the specific biological activities of this compound are not present in the reviewed literature.

No studies were found that evaluated the antimicrobial properties of this compound or its direct derivatives.

There is no available information to suggest that this compound has been investigated as a CRAC (Calcium Release-Activated Channel) inhibitor or a FabI (enoyl-acyl carrier protein reductase) inhibitor. A Chinese patent mentions the potential for the pyridine (B92270) analogue to be used in the preparation of CRAC and FabI inhibitors, but this is not extended to the pyrazine compound in any available source. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Due to the lack of synthesized and tested derivatives of this compound, no structure-activity relationship (SAR) studies have been published. Therefore, it is not possible to detail the impact of substituent modifications on the biological efficacy of this specific scaffold.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a fundamental strategy in drug design used to modify a compound's physicochemical properties, potency, selectivity, and metabolic stability without significantly altering its core structure and binding mode. In the context of aminopyrazine-based kinase inhibitors derived from precursors like this compound, this technique has been effectively employed to enhance biological activity.

A notable example involves a series of inhibitors developed for the mitotic kinase Nek2. acs.org In this series, researchers investigated the replacement of a phenyl ring with a thiophene (B33073) ring, a classic bioisosteric substitution. The initial phenyl-containing compound showed modest activity. By replacing the phenyl with thiophene, which is isosteric but has different electronic properties and can relax steric interactions, a significant improvement in potency was observed. acs.org Further decoration of the thiophene ring with small hydrophobic groups at the ortho-position, such as ethyl or cyclopropyl, led to an additional four-fold increase in potency. acs.org This enhancement is attributed to the new substituents accessing a deeper hydrophobic pocket within the kinase's active site.

These findings highlight how subtle bioisosteric modifications on the scaffold, which can be introduced via coupling reactions at the positions occupied by the halogens on the parent this compound, can profoundly impact target affinity.

| Parent Compound Fragment | Bioisosteric Replacement | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Unsubstituted Phenyl | Thiophene | Nek2 Kinase | Good improvement in activity compared to the unsubstituted phenyl analog. | acs.org |

| Thiophene | 2-Ethylthiophene | Nek2 Kinase | Approximately 4-fold improvement in potency compared to the thiophene analog. | acs.org |

| Thiophene | 2-Cyclopropylthiophene | Nek2 Kinase | Approximately 4-fold improvement in potency compared to the thiophene analog. | acs.org |

| Thiophene | 2-Cyclopentylthiophene | Nek2 Kinase | Slightly less active but comparable potency to the unsubstituted thiophene analog. | acs.org |

Mechanism of Action Studies

The biological effects of compounds derived from the this compound scaffold are intrinsically linked to their interaction with specific molecular targets and the subsequent modulation of cellular pathways.

Molecular Target Identification

The primary molecular targets for this class of compounds are protein kinases. tandfonline.comnih.govnih.gov Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. tandfonline.com

Specifically, aminopyrazine-based inhibitors have been shown to target mitotic kinases like Nek2. acs.org Nek2 is essential for centrosome separation and the maintenance of genomic stability during cell division. Inhibitors derived from aminopyrazine precursors bind to the ATP-binding pocket of Nek2, preventing the phosphorylation of its downstream substrates and thereby arresting cell cycle progression. acs.org The aminopyrazine core typically forms crucial hydrogen bonds with the "hinge" region of the kinase, which is a conserved structural feature connecting the N- and C-lobes of the enzyme. tandfonline.com

Cellular Pathway Modulation

By inhibiting specific protein kinases, aminopyrazine derivatives can profoundly modulate intracellular signaling pathways. As most pyrazine-based kinase inhibitors function as ATP-competitive agents, they block the catalytic activity of the enzyme, leading to a cascade of downstream effects. nih.gov

Inhibition of a mitotic kinase like Nek2, for example, directly interferes with the cell division cycle. acs.org This disruption leads to an arrest in mitosis, which can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells. The modulation of these pathways—cell cycle control and apoptosis—is a cornerstone of modern cancer therapy. The selectivity of the inhibitor for its target kinase over other kinases is crucial for minimizing off-target effects and associated toxicities. tandfonline.com

Applications in Drug Discovery and Development

This compound is a valuable heterocyclic building block for drug discovery and development. bldpharm.com Its utility lies not in its own biological activity, but in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. chemimpex.com

The presence of two different halogens at defined positions (a bromine at C5 and an iodine at C3) is a key feature for synthetic chemists. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This differential reactivity allows for selective, sequential functionalization of the pyrazine ring. A synthetic route can be designed where a specific chemical group is first attached at the 3-position (by displacing iodine), followed by the attachment of a different group at the 5-position (by displacing bromine). This stepwise approach provides precise control over the final molecular architecture, which is essential for optimizing interactions with a biological target.

This synthetic flexibility makes this compound a highly sought-after starting material for constructing libraries of novel compounds, particularly for screening against panels of protein kinases. The development of potent and selective kinase inhibitors remains a major focus in the pharmaceutical industry for treating cancers and inflammatory disorders. tandfonline.comnih.gov Therefore, building blocks like this compound are critical tools that enable the exploration of chemical space and the generation of new intellectual property in the ongoing search for improved therapeutics.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties with high accuracy.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in the field of drug discovery and materials science, predicting how a small molecule (ligand) interacts with a larger molecule, such as a protein.

Conformational Analysis of 5-Bromo-3-iodopyrazin-2-amine in Biological EnvironmentsMolecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time in a simulated biological environment, such as in a water box or a lipid bilayer. This analysis would reveal the molecule's conformational flexibility, how it interacts with solvent molecules, and its stability in different environments. MD simulations provide a deeper understanding of the molecule's behavior beyond the static picture offered by docking.

Until dedicated research is conducted and published, a detailed, data-driven article on the computational and theoretical chemistry of this compound cannot be fully realized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, which serves as a building block in the synthesis of potentially bioactive molecules, QSAR models could be developed to predict the activity of its derivatives.

A typical QSAR study on derivatives of this compound would involve the following steps:

Data Set Selection: A series of derivatives would be synthesized, and their biological activities (e.g., enzyme inhibition, receptor binding) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models for this compound were found, studies on other pyrazine (B50134) derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can be invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.

For this compound, a computational spectroscopic study would typically involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Vibrational Frequency Calculations: The infrared (IR) and Raman spectra would be predicted by calculating the harmonic vibrational frequencies at the optimized geometry. The calculated frequencies are often scaled to better match experimental values. The potential energy distribution (PED) analysis would be performed to assign the calculated vibrational modes to specific molecular motions.

NMR Chemical Shift Calculations: The 1H and 13C NMR chemical shifts would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Electronic Spectra Prediction: The electronic absorption spectra (UV-Vis) would be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions and their corresponding wavelengths.

The predicted spectroscopic data would then be compared with experimentally recorded spectra to validate the computational model and confirm the molecular structure. Although specific studies on this compound are not available, numerous reports on similar halogenated aminopyridines and pyrazines demonstrate the high accuracy of DFT methods in predicting spectroscopic parameters.

Below is a hypothetical comparison table illustrating how predicted and experimental data would be presented. Note: The following data is illustrative and not based on actual published research for this specific compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| 1H NMR (ppm) | ||

| H-6 | 8.15 | 8.10 |

| NH2 | 5.50 | 5.45 |

| 13C NMR (ppm) | ||

| C-2 | 155.0 | 154.5 |

| C-3 | 90.0 | 89.8 |

| C-5 | 110.0 | 109.7 |

| C-6 | 145.0 | 144.8 |

| IR (cm-1) | ||

| N-H stretch | 3450, 3350 | 3445, 3348 |

| C=N stretch | 1620 | 1618 |

| C-Br stretch | 650 | 648 |

| C-I stretch | 580 | 575 |

Future Research Directions and Prospects

Development of Novel and Efficient Synthetic Routes

The future development of molecules based on 5-Bromo-3-iodopyrazin-2-amine hinges on the availability of efficient and scalable synthetic pathways. While classical methods for pyrazine (B50134) synthesis, such as the Staedel–Rugheimer or Gutknecht pyrazine syntheses, have been established for decades, modern organic chemistry presents opportunities for more refined approaches. wikipedia.org Future research will likely focus on adapting contemporary catalytic methods to improve the synthesis of this key intermediate.

Key areas for development include:

Regio- and chemoselective metallation: Techniques involving directed ortho-metalation or the use of specialized bases like TMPZnCl·LiCl could offer precise control over the functionalization of the pyrazine core, enabling the construction of the target molecule with high selectivity. mdpi.com

Flow chemistry: Continuous flow processes could provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability for industrial production.

Design and Synthesis of Advanced Pyrazine Analogs with Enhanced Bioactivity

The pyrazine nucleus is a well-established pharmacophore present in numerous approved drugs, including treatments for cancer, tuberculosis, and viral infections. mdpi.comlifechemicals.com The this compound structure is an ideal starting point for generating advanced analogs with potentially enhanced biological activity. The differential reactivity of the bromine and iodine atoms provides a strategic advantage for selective functionalization through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazine core.

Future design and synthesis efforts are anticipated to focus on:

Structure-Activity Relationship (SAR) Studies: Creating libraries of derivatives by substituting the halogen atoms with a wide range of aryl, heteroaryl, and alkyl groups to probe interactions with biological targets. This allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement: Replacing the amine or halogen groups with other functional groups to modulate the compound's electronic and steric properties, which can lead to improved binding affinity and reduced off-target effects.

Hybrid Molecule Design: Combining the pyrazine scaffold with fragments from other known bioactive molecules or natural products to create hybrid compounds with novel or dual modes of action. mdpi.comnih.gov Pyrazine-modified natural product derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. mdpi.com

In-depth Mechanistic Studies of Biological Actions

Understanding how a molecule exerts its biological effect is fundamental to drug development. For novel analogs derived from this compound that show promising activity, in-depth mechanistic studies will be crucial. The pyrazine ring and its substituents can engage in various interactions with protein targets, including hydrogen bonds and π-stacking. acs.org

Future research should prioritize:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific molecular targets (e.g., kinases, proteasomes, or other enzymes) of active compounds.

Biochemical and Cellular Assays: Quantifying the inhibitory or modulatory effects of the compounds on their identified targets and pathways within relevant cellular models.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of active analogs bound to their protein targets. This provides a detailed view of the binding mode and intermolecular interactions, which is invaluable for guiding further rational design. A systematic analysis of the Protein Data Bank (PDB) has shown that the most frequent interaction of pyrazine is a hydrogen bond to a pyrazine nitrogen atom as an acceptor. acs.org

Exploration of New Therapeutic Applications Beyond Current Scope

The broad bioactivity of pyrazine derivatives suggests that analogs of this compound could have therapeutic potential beyond the established applications for this class of compounds. tandfonline.comnih.gov While anticancer and antimicrobial activities are common targets, exploring other disease areas could uncover unique opportunities. nih.gov

Potential new therapeutic avenues to investigate include:

Neurodegenerative Diseases: Screening pyrazine analog libraries for activity against targets implicated in Alzheimer's, Parkinson's, or other neurodegenerative conditions.

Cardiovascular Diseases: Investigating effects on targets related to hypertension, thrombosis, or heart failure, as some pyrazine-containing compounds have shown cardiovascular effects. nih.gov

Parasitic Diseases: Evaluating analogs for efficacy against parasites like Plasmodium falciparum (malaria) or kinetoplastids, an area where new chemical scaffolds are urgently needed.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery

Modern drug discovery relies heavily on efficient screening methodologies to identify promising lead compounds from large chemical libraries. The this compound scaffold is well-suited for integration into these workflows.

Future strategies will likely involve:

High-Throughput Screening (HTS): Synthesizing a diverse library of pyrazine derivatives and screening them against a wide array of biological targets to rapidly identify "hits" for various diseases. It is crucial to simultaneously run counter-screens to eliminate compounds that interfere with assay technologies. nih.gov

Fragment-Based Drug Discovery (FBDD): Using the core this compound structure or smaller pyrazine-containing fragments in low-molecular-weight fragment screening campaigns. Hits from these screens can then be optimized and grown into more potent, drug-like molecules.

Computational Modeling: Employing in silico methods, such as molecular docking and virtual screening, to predict the binding of pyrazine analogs to protein targets, helping to prioritize the synthesis of compounds with the highest likelihood of success.

Advanced Materials Science Applications

The utility of pyrazine derivatives is not limited to pharmaceuticals. Their unique electronic properties make them attractive candidates for applications in materials science. The electron-deficient nature of the pyrazine ring can be tuned through substitution, influencing the optical and electronic characteristics of the resulting materials. lifechemicals.combiosynce.com

Prospective research in materials science includes:

Organic Electronics: Incorporating the pyrazine moiety into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing properties of pyrazine derivatives make them suitable as n-type materials. nbinno.commdpi.com

Sensors: Designing pyrazine-based molecules that exhibit changes in fluorescence or other optical properties upon binding to specific analytes, leading to the development of highly sensitive chemical sensors.

Nonlinear Optical (NLO) Materials: Investigating pyrazine derivatives with push-pull electronic structures for applications in photonics and optical data processing, as some have shown promising NLO responses. researchgate.netscience.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-iodopyrazin-2-amine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via sequential halogenation of pyrazin-2-amine. First, bromination at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, followed by iodination at the 3-position with iodine monochloride (ICl) under controlled pH (neutral to slightly acidic) to minimize overhalogenation . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1.1–1.3 eq halogenating agent) to account for steric hindrance from the amine group.

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology : Use X-ray crystallography (SHELX software for refinement ) to resolve bond lengths and angles, particularly C-Br (~1.89 Å) and C-I (~2.09 Å). Complementary techniques include:

- NMR : H NMR to confirm amine protons (~5.5–6.0 ppm, broad singlet) and absence of unwanted substitution.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (theoretical m/z: 298.91 for CHBrIN).

Cross-validation with computational models (DFT) ensures consistency in electronic structure .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient, 7:3 to 1:1) separates halogenated isomers. Recrystallization in ethanol/water (4:1) yields high-purity crystals (>98% by HPLC). Monitor purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to this compound, and what catalysts improve yield?

- Methodology : The bromine atom is more reactive than iodine in Pd-catalyzed couplings. Use Pd(PPh) (5 mol%) with arylboronic acids in 1,4-dioxane/water (3:1) at 85–95°C. Optimize by:

- Ligand Screening : Bidentate ligands (e.g., XPhos) enhance stability of Pd intermediates.

- Solvent Effects : DMA increases solubility of bulky substrates.

- Kinetic Monitoring : Track coupling efficiency via F NMR (if fluorinated boronic acids are used) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Conflicting NMR/IR signals may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange).

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry .

- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic sites (iodine vs. bromine). Solvent effects (PCM model for DMSO) refine activation energies for SNAr reactions. Compare with experimental kinetic data (e.g., Hammett plots) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。